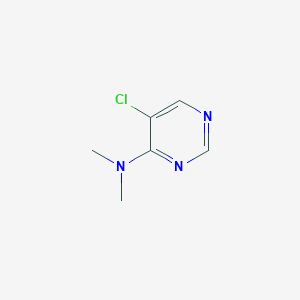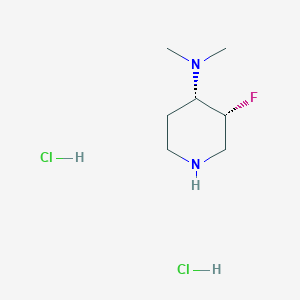
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene is an organic compound with the molecular formula C10H11FO2S. It is a fluorinated benzene derivative featuring a cyclopropyl group substituted with a methylsulfonyl moiety.
Preparation Methods
The synthesis of 1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene precursor.
Introduction of the methylsulfonyl group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Substitution reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide.
Coupling reactions: This compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Its derivatives may be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzyme activity to receptor agonism or antagonism .
Comparison with Similar Compounds
1-Fluoro-3-(2-(methylsulfonyl)cyclopropyl)benzene can be compared with other fluorinated benzene derivatives, such as:
1-Fluoro-4-(methylsulfonyl)benzene: Similar structure but lacks the cyclopropyl group.
1-Fluoro-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methylsulfonyl group.
1-Fluoro-2-(methylsulfonyl)benzene: Similar structure but with the methylsulfonyl group in a different position.
The uniqueness of this compound lies in the combination of the fluorine atom, cyclopropyl group, and methylsulfonyl moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H11FO2S |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-fluoro-3-(2-methylsulfonylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11FO2S/c1-14(12,13)10-6-9(10)7-3-2-4-8(11)5-7/h2-5,9-10H,6H2,1H3 |
InChI Key |
YWAPHBVHJRKLEX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)

![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)


![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)




![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)

